molecular formula C23H19N3O2 B2730173 2-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide CAS No. 896816-08-3

2-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

Cat. No. B2730173
CAS RN: 896816-08-3
M. Wt: 369.424
InChI Key: QYTVLCKXUDYSFG-UHFFFAOYSA-N
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Description

2-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Fluorescent Anion Sensing in Water

Dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, including related benzamides, have been synthesized and characterized for their structural, spectral, and acid–base properties in water. These compounds exhibit efficient fluorescence quenching by various anions, highlighting their potential as fluorescent anion sensors. This application benefits from the high acidity of amides and the rigid structure of the receptors, allowing for efficient binding of simple inorganic anions in water (Dorazco‐González et al., 2014).

Synthesis and Biological Activity

  • Derivatives of pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one have been synthesized and identified as potent histamine-3 receptor antagonists, showing promising pharmacokinetic properties and in vivo profiles (Zhou et al., 2012).
  • New pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety were synthesized and evaluated for their analgesic activity, highlighting the chemical versatility and potential therapeutic applications of these compounds (Saad et al., 2011).
  • Synthesis of new 2-chloro-3-hetarylquinolines has been achieved, with some derivatives showing potent antibacterial and anticancer activity, underscoring the potential of such compounds in the development of new therapeutic agents (Bondock & Gieman, 2015).

Methodological Advances in Organic Synthesis

  • A method for the formation of 2,3-dihydro-4-pyridone skeletons via intramolecular cyclization has been disclosed, demonstrating the utility of these compounds in organic synthesis and the transformation of heterocycles into other important classes of compounds (Stojanović et al., 2020).
  • The synthesis of a new series of pyridine and fused pyridine derivatives showcases the potential of these compounds in the development of new molecules with varied biological activities (Al-Issa, 2012).

properties

IUPAC Name

2-methyl-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-9-3-4-10-16(15)23(28)25-22-20(18-12-7-8-14-24-18)21(27)17-11-5-6-13-19(17)26(22)2/h3-14H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTVLCKXUDYSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=O)C3=CC=CC=C3N2C)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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